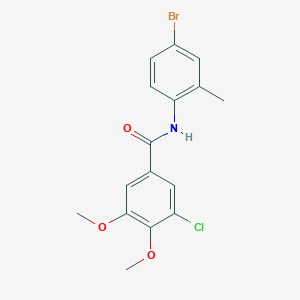
N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide, also known as BDMC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BDMC is a member of the benzamide family of compounds and is structurally similar to other compounds that have been shown to exhibit anti-tumor and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide has been shown to activate the mitochondrial pathway of apoptosis by increasing the expression of pro-apoptotic proteins such as Bax and decreasing the expression of anti-apoptotic proteins such as Bcl-2. N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide has been shown to exhibit a range of biochemical and physiological effects in various cell types. In addition to its anti-tumor and anti-inflammatory properties, N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in the regulation of cell proliferation and differentiation. N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that play a key role in the degradation of extracellular matrix proteins and tissue remodeling.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and high yield. N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide has been shown to exhibit potent anti-tumor and anti-inflammatory properties in various in vitro and in vivo models, making it a promising candidate for further development as a therapeutic agent. However, N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways. N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide is also relatively insoluble in water, which can limit its bioavailability and efficacy in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide. One area of interest is the development of N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide-based therapies for the treatment of cancer and inflammatory diseases. Further research is needed to elucidate the molecular targets and signaling pathways of N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide, which could lead to the development of more potent and selective N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide derivatives. Another area of interest is the development of novel synthetic methods for N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide and related compounds, which could improve the efficiency and scalability of their production. Finally, further research is needed to explore the potential applications of N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide in other areas of biomedical research, such as neurodegenerative diseases and infectious diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide has been shown to exhibit promising anti-tumor and anti-inflammatory properties in various in vitro and in vivo studies. In one study, N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide was found to induce apoptosis (programmed cell death) in human breast cancer cells by activating the mitochondrial pathway. Another study showed that N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide inhibited the growth of human prostate cancer cells by inducing cell cycle arrest and apoptosis. N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO3/c1-9-6-11(17)4-5-13(9)19-16(20)10-7-12(18)15(22-3)14(8-10)21-2/h4-8H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRUUCPKBLSVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=C(C(=C2)Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4394071.png)
![methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4394078.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4394081.png)
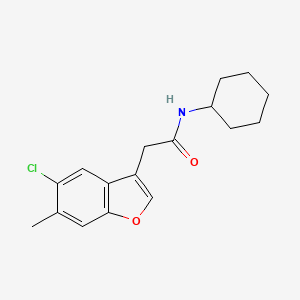
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4394100.png)
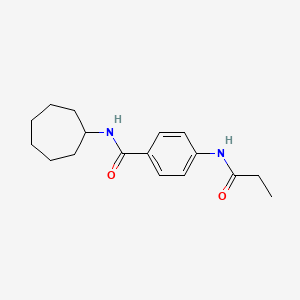
![ethyl 4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4394120.png)
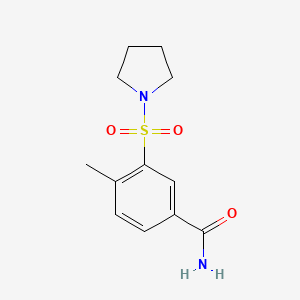
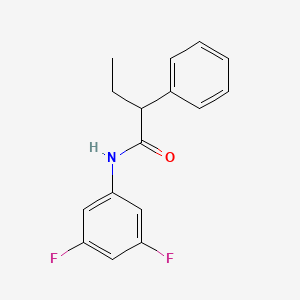
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4394135.png)
![methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4394136.png)
![2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B4394157.png)
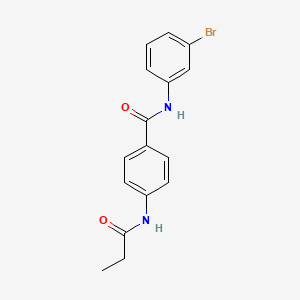
![ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate](/img/structure/B4394179.png)